1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]
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Overview
Description
1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic framework fused with a cyclopentane ring, incorporating a nitrogen atom within its structure. Such spirocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable bicyclic amine, the cyclopentane ring can be introduced through a series of reactions involving cyclization agents and catalysts.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for industrial application. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the nitrogen-containing ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Researchers explore its potential as a pharmacophore in drug design, aiming to develop new medications with improved efficacy and safety profiles.
Industry: Its structural properties may be utilized in the development of novel materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane]
- 2-Azabicyclo[3.2.1]octane
Comparison: 1-Azaspiro[bicyclo[4.2.0]octane-2,1’-cyclopentane] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For instance, while 4-Azaspiro[bicyclo[2.2.2]octane-2,2′-oxirane] and 2-Azabicyclo[3.2.1]octane share some structural similarities, their specific ring systems and functional groups lead to variations in their chemical behavior and biological activities.
Properties
CAS No. |
779340-14-6 |
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Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
spiro[1-azabicyclo[4.2.0]octane-2,1'-cyclopentane] |
InChI |
InChI=1S/C11H19N/c1-2-7-11(6-1)8-3-4-10-5-9-12(10)11/h10H,1-9H2 |
InChI Key |
CMNYDDSLIZXSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC3N2CC3 |
Origin of Product |
United States |
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